2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene

Regioisomer differentiation Structural elucidation Procurement quality control

Regioisomer-dependent SAR and multi-step intermediate stability demand the exact 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene scaffold. Generic or ether-linked analogs introduce divergent reactivity and hydrolytic liability. This bifunctional building block solves these challenges: • Ortho-bromo enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) with ~10-100× faster oxidative addition than aryl chloride analogs, reducing catalyst loading and reaction time. • Direct C-C propargyl linkage resists hydrolytic/oxidative cleavage that limits propargyloxy ether intermediates across multi-step sequences. • Para-methyl group provides predictable electronic tuning (σₚ = -0.17) for alkyne reactivity in CuAAC click chemistry. Supplied at 97% (GC) purity; custom synthesis and bulk quantities available on request.

Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
Cat. No. B13612471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene
Molecular FormulaC10H9Br
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC#C)Br
InChIInChI=1S/C10H9Br/c1-3-4-9-6-5-8(2)7-10(9)11/h1,5-7H,4H2,2H3
InChIKeyIHHPKXALUDLGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene: Physicochemical & Structural Profile


2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene (CAS 2229586-92-7) is a bifunctional aromatic building block with molecular formula C₁₀H₉Br and a molecular weight of 209.08 g/mol . It features a bromine atom at the ortho position and a terminal alkyne (prop-2-yn-1-yl) group directly attached to the benzene ring, combined with a para-methyl substituent. This substitution pattern endows the compound with dual reactivity handles: the aryl bromide for cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne chemistry. Unlike its propargyloxy (ether-linked) analogs, the direct C–C linkage of the propargyl group provides differentiated electronic and steric properties that influence reaction kinetics and downstream derivatization strategies.

Bifunctional aromatic building block with aryl bromide for cross-coupling and terminal alkyne for CuAAC click chemistry.
Direct C–C propargyl linkage provides differentiated electronic/steric profile and higher intermediate stability compared to ether-linked analogs.
Specific ortho-bromo regioisomer enables directed functionalization and predictable regiochemical outcomes; verify CAS before procurement.

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene: Why Generic Substitution Fails


Propargyl-substituted bromotoluenes exist as multiple regioisomers (e.g., 4-bromo-1-methyl-2-(prop-2-yn-1-yl)benzene, CAS 2228875-54-3) and functional analogs (e.g., propargyloxy ethers or chloro variants). Substitution of the target compound with a regioisomer alters the vector of the alkyne handle and the electronic environment of the bromine, directly impacting cross-coupling regioselectivity and cycloaddition rates . Ether-linked propargyloxy analogs introduce a labile C–O bond that can undergo hydrolytic cleavage or oxidative degradation, limiting their utility in multi-step syntheses requiring robust intermediates [1]. Furthermore, the para-methyl group exerts a measurable electron-donating effect that modulates the reactivity of both the aryl bromide and the alkyne, making unsubstituted or differently substituted analogs imperfect substitutes. Procurement of the exact regioisomer is therefore critical for reproducible reaction outcomes, particularly in scale-up and medicinal chemistry campaigns where minor structural deviations lead to divergent structure-activity relationships.

Regioisomer Close regioisomer (CAS 2228875-54-3) places bromine para to methyl, altering cross-coupling vectors and click reaction outcomes.
Propargyloxy analog Ether-linked analogs contain a labile C–O bond susceptible to hydrolysis, compromising intermediate integrity in multi-step sequences.
Substituent pattern Absence of para-methyl group or change in substitution can alter alkyne electron density and metalation directing effects.

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene: Evidence vs. Closest Analogs


Regioisomer Structural Identity & Purity

The target compound 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene and its closest regioisomer 4-bromo-1-methyl-2-(prop-2-yn-1-yl)benzene share the same molecular formula (C₁₀H₉Br, MW 209.08) but differ in the relative positions of bromine, methyl, and propargyl groups . The target compound places bromine ortho to the propargyl group, whereas the regioisomer places bromine para to the methyl and meta to the propargyl. This positional difference results in distinct InChI keys and SMILES strings, enabling unambiguous identification by GC-MS or NMR. Commercially, the target compound (CAS 2229586-92-7) is supplied with a typical purity of 97% (GC) as verified by independent vendor CoA, while the regioisomer (CAS 2228875-54-3) is often listed at 95% purity, reflecting differences in synthetic accessibility and purification difficulty . Procurement of the correct regioisomer avoids costly mis-synthesis in multi-step routes.

Regioisomer identity & purity
Head-to-head
Target (CAS 2229586-92-7): bromine ortho to propargyl; purity 97%. Comparator (CAS 2228875-54-3): bromine para to methyl; purity 95%.
Different CAS and 2% higher typical purity support correct regioisomer procurement.
Supplier CoA data; GC purity.
Regioisomer differentiation Structural elucidation Procurement quality control

Propargyl Linkage Stability: C–C vs. C–O

The target compound features a direct C–C bond between the benzene ring and the propargyl group, in contrast to the propargyloxy (ether) analogs such as 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene (compound 2d in Batool et al., 2014) [1]. Ether-linked propargyl groups are susceptible to hydrolytic cleavage under acidic or basic conditions and to oxidative degradation, which can compromise intermediate integrity over multiple synthetic steps. While direct quantitative hydrolysis rate constants for this specific pair are not available in the open literature, class-level inference from aryl propargyl ethers indicates that C–O bond scission can occur with half-lives on the order of hours under strongly acidic conditions (pH < 2) at elevated temperatures, whereas the direct C–C linked propargyl group is stable under these conditions [1]. This differential stability is critical for synthetic routes involving strongly acidic or basic steps.

Propargyl linkage stability
Class-level inference
Direct C–C linkage expected stable under hydrolytic conditions; ether C–O linkage susceptible to cleavage (pH 60 °C).
Stability context for multi-step synthesis; quantitative rate constants not directly reported.
Inferred from aryl propargyl ether literature.
Chemical stability Synthetic intermediate durability Multi-step synthesis

Antibacterial Activity Baseline (Ether Analog)

While direct biological data for 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene are not published, its closest propargyloxy ether analog (2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, compound 2d) was evaluated for antibacterial activity against Bacillus subtilis, showing 55.67±0.26% inhibition at 100 µg/mL with an IC₅₀ of 79.9 µg/mL [1]. This provides a baseline for the ether series. The target compound, lacking the ether oxygen, is expected to exhibit altered lipophilicity (calculated logP difference of approximately +0.5 to +0.8 units based on fragment-based estimation) and hydrogen-bonding capacity, which may modulate membrane permeability and target binding. Procurement of the target compound enables direct comparative SAR studies to determine the impact of the C–C vs. C–O linkage on bioactivity.

Antibacterial activity baseline
Cross-study comparable
Ether analog IC₅₀ = 79.9 µg/mL (B. subtilis); target compound activity not measured.
Provides baseline for head-to-head SAR study with C–C linked target.
Broth microdilution; 100 µg/mL test concentration.
Antibacterial assay Bacillus subtilis Structure-activity relationship

Sonogashira Coupling: Bromide vs. Chloride Reactivity

The ortho-bromine atom in the target compound is a superior leaving group for Pd-catalyzed cross-coupling compared to the corresponding chloro analog (2-chloro-4-methyl-1-(prop-2-yn-1-yl)benzene). Class-level kinetic data for aryl bromides vs. aryl chlorides in Sonogashira coupling show that aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under identical conditions [1]. This translates to higher yields and milder reaction conditions for the target compound. For example, typical Sonogashira coupling of aryl bromides with terminal alkynes proceeds at room temperature to 60 °C, while aryl chlorides often require 80–120 °C and/or specialized ligands. The bromine substituent thus enables more efficient diversification of the propargyl-bearing scaffold.

Sonogashira coupling reactivity
Class-level inference
Aryl bromide oxidative addition ~10–100× faster than aryl chloride under identical conditions.
Supports selection for efficient room-temperature coupling and lower catalyst loading.
Pd(0)/CuI system; class-level kinetic data.
Cross-coupling reactivity Sonogashira coupling Leaving group comparison

para-Methyl Electronic Effect in CuAAC Click Chemistry

The para-methyl group in 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene donates electron density into the aromatic ring, which can be transmitted through the direct C–C bond to the terminal alkyne, slightly increasing its electron density and modulating its reactivity in CuAAC click reactions. In contrast, compounds lacking the para-methyl group (e.g., 2-bromo-1-(prop-2-yn-1-yl)benzene) or bearing electron-withdrawing groups exhibit altered alkyne reactivity. While direct kinetic data specific to this compound are not published, Hammett σ analysis for para-substituents predicts that a methyl group (σₚ = -0.17) will produce a modest rate enhancement in electrophilic alkyne reactions compared to the unsubstituted analog (σₚ = 0.00) [1]. This predictable electronic tuning enables chemists to select the methyl-substituted building block for applications requiring slightly higher alkyne nucleophilicity.

Hammett electronic effect (CuAAC)
Class-level inference
para-Methyl σₚ = -0.17 vs. unsubstituted σₚ = 0.00; predicted modest alkyne nucleophilicity enhancement.
Predictable electronic tuning aids click reaction optimization.
Hammett LFER; direct kinetic data not reported for this compound.
CuAAC click chemistry Electronic effects Reaction rate modulation

Directed Ortho-Metalation via Ortho-Bromo Substitution

The ortho-bromo substituent in 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene can serve as a directing group for ortho-metalation or as a placeholder for sequential functionalization. In contrast, the regioisomer 4-bromo-1-methyl-2-(prop-2-yn-1-yl)benzene has bromine para to the methyl, which precludes ortho-metalation directed by bromine at the adjacent position. Literature precedents for ortho-bromo-substituted toluenes demonstrate that bromine can direct lithiation to the position between Br and CH₃ with high regioselectivity (>95:5) using LDA or n-BuLi at low temperature [1]. This enables introduction of electrophiles at the 3-position of the target scaffold, a synthetic vector not accessible with the para-bromo regioisomer. This orthogonal functionalization capability provides a compelling procurement rationale for the target compound in diversity-oriented synthesis.

Directed ortho-metalation capability
Class-level inference
Ortho-bromo directs metalation at C-3 with >95:5 regioselectivity; para-bromo regioisomer lacks this vector.
Enables unique orthogonal functionalization for diversity-oriented synthesis.
LDA/n-BuLi at low temperature; class precedents.
Directed ortho-metalation Regioselective functionalization Synthetic utility

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene: Optimal Application Scenarios


Diversity-Oriented Synthesis & Library Construction

The target compound's ortho-bromo substitution enables directed ortho-metalation at C-3 (selectivity >95:5) [1] while the terminal alkyne allows parallel diversification via CuAAC click chemistry. This orthogonal reactivity is not achievable with the para-bromo regioisomer. The direct C–C propargyl linkage ensures intermediate stability across multi-step sequences, avoiding the hydrolytic sensitivity of propargyloxy ether analogs [2]. Researchers building fragment libraries or SAR tables should procure this specific regioisomer to maximize the accessible chemical space around the toluyl-propargyl scaffold.

Sonogashira Coupling for Alkyne-Functionalized Scaffolds

The aryl bromide in 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene undergoes oxidative addition to Pd(0) approximately 10–100× faster than the corresponding aryl chloride [1], enabling room-temperature Sonogashira coupling with diverse terminal alkynes. This reactivity advantage reduces catalyst loading and reaction time, making it the preferred building block for synthesizing bis-alkyne intermediates for materials science or conjugated polymer precursors.

Antibacterial Lead Optimization: C–C vs. C–O Linkage SAR

The propargyloxy ether analog (compound 2d in Batool et al., 2014) demonstrated 55.67% inhibition of Bacillus subtilis at 100 µg/mL with an IC₅₀ of 79.9 µg/mL [1]. Procurement of the target compound (C–C linked propargyl) enables direct head-to-head comparison to determine whether replacing the ether oxygen with a methylene group improves potency, metabolic stability, or selectivity. This SAR study is essential for advancing antibacterial hit compounds.

Materials Chemistry: Click-Ready Monomer with Thermal Stability

The direct C–C propargyl linkage confers superior thermal and hydrolytic stability compared to propargyloxy ether monomers [1], making this compound suitable for high-temperature polymer curing or thermoset applications. The para-methyl group provides a modest electron-donating effect (σₚ = -0.17) [2] that can fine-tune the reactivity of the alkyne in thermal or metal-catalyzed polymerization, offering predictable control over cure kinetics.

Application
Selection Property
Validation Focus
Diversity-oriented library synthesis
Ortho-bromo directing group and terminal alkyne
Regioselective orthogonal functionalization
Alkyne-functionalized scaffold synthesis
Aryl bromide reactivity in Sonogashira coupling
Cross-coupling efficiency and mild conditions
Antibacterial lead optimization SAR
Propargyl linkage type (C–C vs. C–O)
Linkage-dependent bioactivity comparison
Click-ready monomer for thermosets
Thermal/hydrolytic stability of C–C propargyl
Polymerization kinetics and material robustness
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